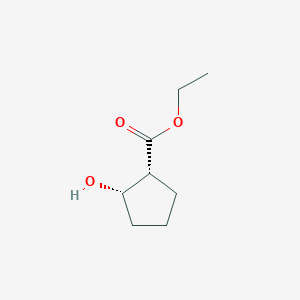

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as enantiopure methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate, involves a novel strategy for the transformation of nitrohexofuranoses into cyclopentylamines. This strategy is based on an intramolecular cyclization leading to 2-oxabicyclo[2.2.1]heptane derivatives . The differences in reactivity observed during this key step of the synthesis were rationalized using molecular mechanism-based calculations . Although the exact synthesis of "(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate" is not described, the methodologies used in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a related compound, (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was characterized by spectral methods and X-ray diffraction studies . The compound crystallizes in the triclinic space group P-1, and the crystal structure was solved by direct methods using single-crystal X-ray diffraction data . The 1,2,5,6-tetrahydropyridine ring exhibits a flat boat conformation, and the structure has intra- and intermolecular hydrogen bonds, which help to stabilize the crystal structure . This analysis provides a framework for understanding the molecular structure of "(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate," which may also exhibit specific conformational features and hydrogen bonding patterns.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate." However, the synthesis of similar compounds suggests that intramolecular cyclization and the formation of 2-oxabicyclo[2.2.1]heptane derivatives are key reactions in the synthesis of cyclopentanecarboxylate derivatives . These reactions are likely to be relevant to the chemical behavior of "(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate" as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate" are not directly reported in the provided papers. However, the synthesis and structural analysis of related compounds suggest that these cyclopentanecarboxylate derivatives are likely to have specific optical and stereochemical properties due to their enantiopure nature . The presence of hydroxyl and carboxylate functional groups would also influence the compound's solubility, acidity, and potential for forming hydrogen bonds, as seen in the crystal structure analysis of the related compound .

Scientific Research Applications

Synthesis and Transformation

- Mono- and Dialkylation : (1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate is used in the mono- and dialkylation of derivatives via bicyclic dioxanones. This process generates three contiguous stereogenic centers on a cyclohexane ring and leads to high yields and excellent diastereoselectivities. These transformations are significant for producing cis-fused bicyclic structures and for applications in EPC synthesis (Herradón & Seebach, 1989).

Asymmetric Synthesis

- Baker's Yeast Reduction : The compound undergoes asymmetric reduction via baker's yeast, leading to different enantiomers. This process is significant for the synthesis of enantiomerically pure compounds and for reassigning the absolute configuration of secondary alcohols (Allan et al., 1999).

Hydrolysis and Chemical Behavior

- Hydrolysis Studies : The hydrolysis of ethyl cis-2-hydroxycyclopentanecarboxylate, a derivative, shows variability in rates depending on molecular structure. These studies provide insights into the behavior of hydroxy-esters and their intramolecular hydrogen bonding (Capon & Page, 1971).

Advanced Organic Synthesis

- Aluminacyclopentanes Synthesis : Utilized in the synthesis of ethyl 1-hydroxycyclopentanecarboxylates, the compound plays a crucial role in developing advanced organic synthesis techniques. This one-pot procedure is important for generating complex organic molecules (Dzhemilev et al., 2007).

Antitumor Agent Analog Synthesis

- Synthesis of Amino Acids Analogs : Its structural features have been used in synthesizing analogs of natural amino acids, which have potential as antitumor agents. This highlights the compound's role in medicinal chemistry (Huddle & Skinner, 1971).

properties

IUPAC Name |

ethyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFIGGNBUOZGAB-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701228121 | |

| Record name | rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-Ethyl 2-hydroxycyclopentanecarboxylate | |

CAS RN |

2315-21-1 | |

| Record name | rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3021075.png)

![(4-Ethyl-5-m-tolyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B3021080.png)

![2-{[(2E)-3-Phenylprop-2-EN-1-YL]thio}nicotinic acid](/img/structure/B3021084.png)

![(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid](/img/structure/B3021087.png)

![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3021089.png)